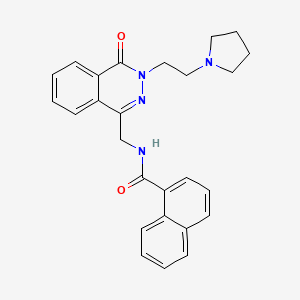

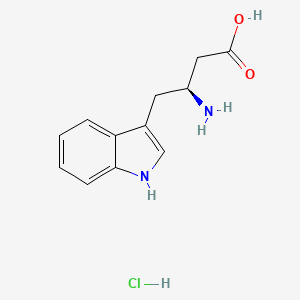

N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)-1-naphthamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)-1-naphthamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is present in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine and phthalazine rings, along with the naphthamide group. The three-dimensional structure would be influenced by the stereochemistry at the various chiral centers in the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the amide group could participate in hydrolysis or condensation reactions, while the pyrrolidine ring might undergo reactions at the nitrogen atom .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents, while the aromatic rings could contribute to its stability .Applications De Recherche Scientifique

Naphthalene Dioxygenase and Oxidation Studies

Naphthalene dioxygenase (NDO) from Pseudomonas sp. strain NCIB 9816-4 has been studied for its ability to oxidize toluene to benzyl alcohol and benzaldehyde, as well as other compounds like xylene and nitrotoluene isomers to their corresponding alcohol and aldehyde derivatives. This enzyme also oxidizes ethylbenzene through a series of reactions to produce several compounds, demonstrating the complex enzymatic transformations possible with naphthalene derivatives (Lee & Gibson, 1996).

Chemosensors for Metal Ions

Naphthoquinone-based chemosensors have been synthesized for detecting transition metal ions, exhibiting remarkable selectivity towards Cu2+ ions. These chemosensors change color upon complexation with metal ions, indicating their potential for use in analytical chemistry and environmental monitoring (Gosavi-Mirkute et al., 2017).

Conducting Polymers from Pyrrole

A study on derivatized bis(pyrrol-2-yl) arylenes for electrochemical polymerization shows the synthesis of polymers with low oxidation potentials, making them stable in their electrically conducting form. This research provides insights into the development of conducting polymers with potential applications in electronic devices (Sotzing et al., 1996).

Organocatalysts for Asymmetric Reactions

Organocatalysts based on pyrrolidine have been utilized for highly stereoselective Michael addition of ketones to nitroolefins, showcasing the effectiveness of these catalysts in synthetic organic chemistry for producing enantiomerically enriched compounds (Syu, Kao, & Lin, 2010).

Enaminones and Tautomerism

The synthesis and structural analysis of isomeric enaminones reveal the presence of strong, intramolecular hydrogen bonds and tautomerism, highlighting the complex behavior of naphthylamine derivatives in chemical systems (Brbot-Šaranović et al., 2001).

Nonfullerene Electron Transporting Materials

A study on nonfullerene electron transporting materials based on naphthalene diimide small molecules for perovskite solar cells demonstrates their potential for achieving high power conversion efficiency and long-term stability, contributing to the development of efficient and durable solar energy technologies (Jung et al., 2018).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O2/c31-25(22-13-7-9-19-8-1-2-10-20(19)22)27-18-24-21-11-3-4-12-23(21)26(32)30(28-24)17-16-29-14-5-6-15-29/h1-4,7-13H,5-6,14-18H2,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHCAGEBIVSNNDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCN2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(Thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)(thiophen-3-yl)methanone oxalate](/img/structure/B2760720.png)

![(E)-1-(4-(5,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2760723.png)

![3-[(1,3-Benzoxazol-2-yl)amino]-1-(furan-3-yl)propan-1-ol](/img/structure/B2760725.png)

![3-benzenesulfonamido-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2760727.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide](/img/structure/B2760734.png)

![5-chloro-N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide;hydrochloride](/img/structure/B2760736.png)

![2-[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanylacetonitrile](/img/structure/B2760737.png)

![(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2760738.png)